

Application Note: Programming the WENZEL LH 65 for Automated Inspection

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Compound of Interest

Compound Name: LH65.3

Cat. No.: B15574051

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Introduction

The WENZEL LH 65 is a high-precision bridge-type coordinate measuring machine (CMM) designed for accurate and repeatable dimensional measurements. Its robust design, featuring granite construction and air bearings on all axes, ensures thermal stability and smooth, precise motion, making it a reliable instrument for quality control in various manufacturing environments. Automating the inspection process on the LH 65 is crucial for achieving high throughput and ensuring consistency in measurement results.

This document provides a detailed protocol for creating and executing an automated inspection plan on a WENZEL LH 65, primarily using the common WENZEL Metromec and WM | Quartis software platforms. The guide is intended for quality engineers, metrologists, and manufacturing professionals responsible for part verification and quality assurance.

Core Concepts in CMM Programming

Effective CMM programming relies on a few fundamental principles:

- **Coordinate Systems:** Every measurement is defined within a 3D Cartesian coordinate system. The first step in any program is to establish a stable Part Coordinate System (PCS) that relates the part's features to the machine's coordinate system.
- **Alignment:** The process of defining the PCS by measuring specific features (datums) on the part. A common alignment procedure is the 3-2-1 method, which constrains all six degrees of

freedom (three translational and three rotational).

- **Probing:** The physical interaction between the CMM's probe (e.g., a touch-trigger probe like the Renishaw TP20) and the workpiece. The machine records the coordinate of each touch point.
- **Feature Measurement:** By combining multiple probe points, the software constructs geometric features (e.g., planes, circles, cylinders, cones).
- **Tolerancing:** Comparing the measured features against the nominal dimensions and tolerances specified in the part's design (e.g., GD&T - Geometric Dimensioning and Tolerancing).

Protocol: Creating an Automated Inspection Plan

This protocol outlines the standard steps for developing a repeatable automated inspection program for a manufactured component.

3.1. Part Setup and Fixturing

- **Secure the Workpiece:** Mount the part securely on the CMM's granite table using appropriate fixturing (clamps, magnets, or modular kits). Ensure the part is stable and cannot move during measurement.
- **Probe Configuration:** Select the appropriate probe stylus for the features to be measured. Ensure the stylus is clean and calibrated. The WENZEL LH 65 often utilizes Renishaw probe systems, which require calibration to determine the effective stylus tip diameter and its position relative to the probe head.
- **Environmental Conditions:** Ensure the CMM is in a temperature-controlled environment to maintain measurement accuracy. The LH 65 is designed to be thermally stable, but significant temperature fluctuations can still affect results.

3.2. Manual Alignment (Establishing the Initial Part Coordinate System)

The first step in the program is to teach the machine where the part is located. This is typically done manually for the first part.

- Define the Primary Datum (Plane): Measure a minimum of three points on the primary datum surface of the part. This establishes the primary plane and constrains three degrees of freedom (one translation, two rotations).
- Define the Secondary Datum (Line/Plane): Measure a minimum of two points on the secondary datum feature. This constrains two more degrees of freedom (one translation, one rotation).
- Define the Tertiary Datum (Point): Measure a single point on the tertiary datum. This constrains the final degree of freedom (translation).
- Create the Alignment: Use the CMM software's alignment function to create the PCS from the measured datum features.

3.3. DCC Programming for Automated Measurement

Once the manual alignment is complete, switch to Direct Computer Control (DCC) mode to program the automated inspection path.

- Automate the Alignment: Re-measure the datum features using DCC commands. This ensures that for subsequent parts, the CMM can automatically find and align itself to the part, even if it is placed in a slightly different position.
- Measure Geometric Features: Program the measurement of all required features. For each feature:
 - Define the nominal geometry (e.g., X, Y, Z coordinates, diameter).
 - Specify the number and distribution of probing points.
 - Set the probing speed and move speed.
- Construct Relationships: Create constructions between features where necessary (e.g., calculate the distance between two holes, or the angle between two planes).
- Define Tolerances: Input the GD&T callouts for each feature from the part drawing. This includes tolerances for size, position, flatness, perpendicularity, etc. The software will use

these values to determine if a part passes or fails inspection.

3.4. Reporting

- **Configure the Report:** Customize the inspection report to display the necessary information, such as nominal values, measured values, deviations, and out-of-tolerance warnings.
- **Program Execution:** Run the program. The CMM will execute the entire sequence automatically, from alignment to feature measurement and reporting.

Data Presentation

Quantitative results from the CMM program should be presented clearly. The software can typically generate reports in various formats. A summary table is essential for quick analysis.

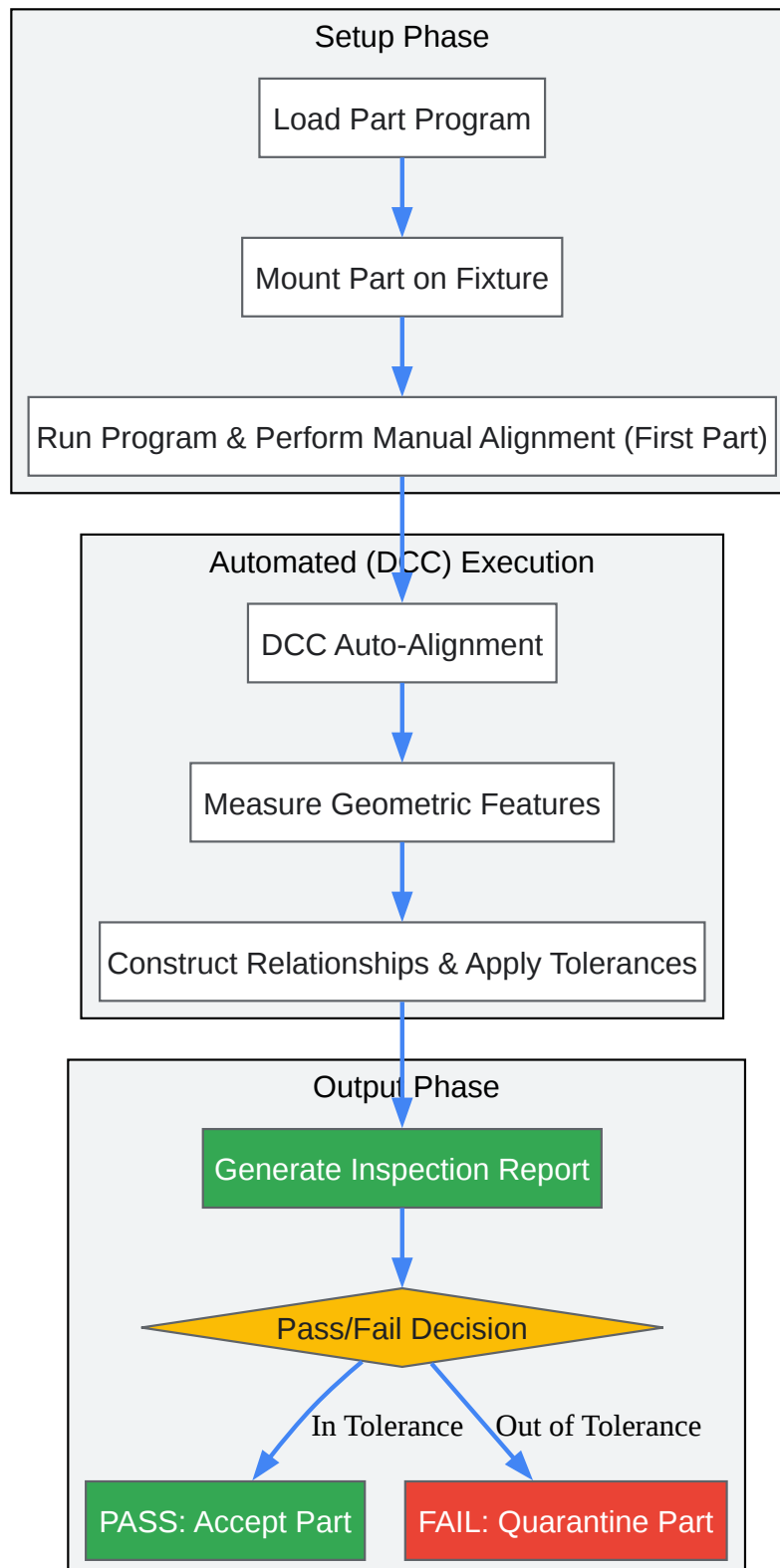
Table 1: Example Inspection Report Summary

Feature ID	Feature Type	Nominal Dimension (mm)	Measured Dimension (mm)	Deviation (mm)	Tolerance (mm)	Status
DATUM-A	Plane	Flatness: 0.050	0.025	-	-	PASS
HOLE-1	Circle	Diameter: 10.000	9.995	-0.005	+/- 0.050	PASS
HOLE-1	Circle	Position X: 50.000	50.015	+0.015	+/- 0.100	PASS
HOLE-1	Circle	Position Y: 25.000	25.089	+0.089	+/- 0.100	PASS
HOLE-2	Circle	Diameter: 10.000	10.062	+0.062	+/- 0.050	FAIL
SLOT-1	Width	Width: 15.000	14.980	-0.020	+/- 0.025	PASS

Visualization of Workflows

5.1. Automated Inspection Program Logic

The following diagram illustrates the logical flow of a typical automated CMM inspection program.

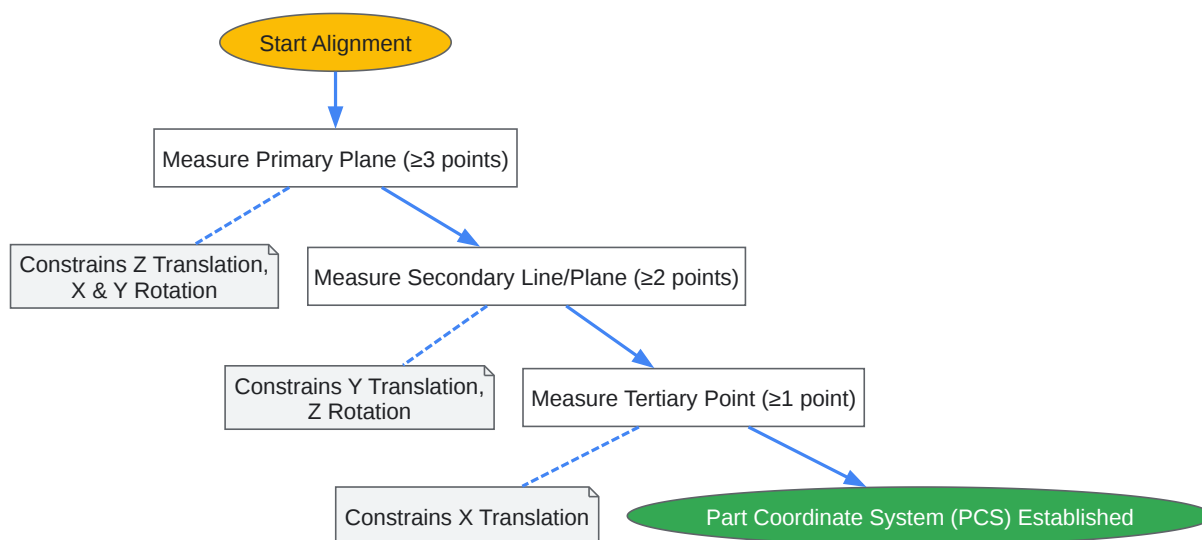


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Caption: Logical workflow for an automated CMM inspection program.

5.2. 3-2-1 Alignment Workflow

The diagram below details the 3-2-1 alignment method, which is fundamental to establishing a stable Part Coordinate System.



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Caption: The 3-2-1 alignment method for establishing a coordinate system.

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